molecular formula C22H16N4O4 B2487160 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 887197-66-2

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

Cat. No.: B2487160
CAS No.: 887197-66-2
M. Wt: 400.394
InChI Key: QORVYEKMFCCAQL-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNQX and has been synthesized using various methods.

Scientific Research Applications

Antibacterial Activity

A significant application of related quinoxaline derivatives is in the field of antibacterial research. A study by Murthy et al. (2011) focused on the synthesis of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and evaluated their antibacterial activity. Some derivatives showed potent inhibitory activity against various bacterial strains, highlighting their potential as antibacterial agents.

Anti-fibrosis Potential

Another significant application of similar compounds is in anti-fibrosis research. A study by Kim et al. (2008) explored the pharmacokinetics of a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis and exhibits anti-metastatic effects. This study emphasized the compound's potential as an effective oral anti-fibrotic drug.

Antimicrobial Activity

Additionally, compounds with a similar structure have been explored for their antimicrobial properties. For instance, Mohamed et al. (2010) synthesized novel quinazolinone derivatives and assessed their anti-bacterial and anti-fungal activities. Some compounds exhibited potent in vitro antimicrobial activity, indicating their potential as antimicrobial agents.

Neuroprotective Properties

Furthermore, quinoxaline derivatives like NBQX, as studied by Sheardown et al. (1990), have shown neuroprotective properties. NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrated protective effects against global ischemia, even when administered post-ischemic challenge.

Mechanism of Action

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It could also involve testing the compound for biological activity, given the known activities of similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-(3-oxo-4H-quinoxalin-2-yl)aniline in the presence of a coupling agent to form the intermediate product, which is then reacted with N-(2-bromo-5-chlorophenyl)acetamide to yield the final product.", "Starting Materials": [ "4-methyl-3-nitrobenzoic acid", "2-(3-oxo-4H-quinoxalin-2-yl)aniline", "coupling agent", "N-(2-bromo-5-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: 4-methyl-3-nitrobenzoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the activated ester intermediate.", "Step 2: The activated ester intermediate is then reacted with 2-(3-oxo-4H-quinoxalin-2-yl)aniline in the presence of a base, such as triethylamine (TEA), to form the intermediate product.", "Step 3: The intermediate product is then reacted with N-(2-bromo-5-chlorophenyl)acetamide in the presence of a base, such as potassium carbonate (K2CO3), to yield the final product, 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide." ] }

887197-66-2

Molecular Formula

C22H16N4O4

Molecular Weight

400.394

IUPAC Name

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28)

InChI Key

QORVYEKMFCCAQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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